molecular formula C7H13NO B1400563 (S)-3-Cyclopropylmorpholine CAS No. 1270264-56-6

(S)-3-Cyclopropylmorpholine

Cat. No.: B1400563
CAS No.: 1270264-56-6
M. Wt: 127.18 g/mol
InChI Key: KLFPQNHKRHERBF-SSDOTTSWSA-N
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Description

(S)-3-Cyclopropylmorpholine is a chiral morpholine derivative characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Cyclopropylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with epichlorohydrin, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to facilitate large-scale synthesis while maintaining the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cyclopropylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often carried out in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-3-Cyclopropylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in the development of drugs targeting neurological disorders and other diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Cyclopropylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the morpholine ring contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting enzyme activity or altering receptor function, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Cyclopropylmorpholine: The enantiomer of (S)-3-Cyclopropylmorpholine, differing in its stereochemistry.

    Cyclopropylamine: A simpler analog lacking the morpholine ring.

    Morpholine: The parent compound without the cyclopropyl group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both the cyclopropyl group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S)-3-cyclopropylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFPQNHKRHERBF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728747
Record name (3S)-3-Cyclopropylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270264-56-6
Record name (3S)-3-Cyclopropylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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